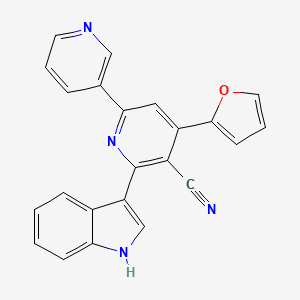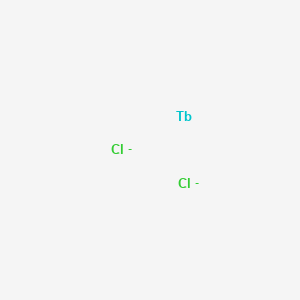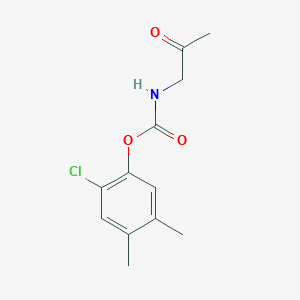
Thymidine,5'-(4-methylbenzenesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine,5’-(4-methylbenzenesulfonate) is a derivative of thymidine, a nucleoside that is a building block of deoxyribonucleic acid. This compound is characterized by the presence of a 4-methylbenzenesulfonate group attached to the 5’ position of the thymidine molecule. It is primarily used in biochemical research and has applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine,5’-(4-methylbenzenesulfonate) typically involves the reaction of thymidine with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Thymidine+4-methylbenzenesulfonyl chloride→Thymidine,5’-(4-methylbenzenesulfonate)+HCl
Industrial Production Methods
Industrial production of Thymidine,5’-(4-methylbenzenesulfonate) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Thymidine,5’-(4-methylbenzenesulfonate) can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to thymidine and 4-methylbenzenesulfonic acid under acidic or basic conditions.
Oxidation and Reduction: While the thymidine moiety can undergo oxidation and reduction reactions, the sulfonate group is generally stable under these conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Various oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted thymidine derivatives.
Hydrolysis: Thymidine and 4-methylbenzenesulfonic acid.
Oxidation and Reduction: Oxidized or reduced forms of thymidine.
Applications De Recherche Scientifique
Thymidine,5’-(4-methylbenzenesulfonate) is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in organic synthesis and nucleoside chemistry.
Biology: In studies involving deoxyribonucleic acid synthesis and repair.
Medicine: As a precursor in the synthesis of antiviral and anticancer drugs.
Industry: In the production of nucleoside analogs and other biochemical reagents.
Mécanisme D'action
The mechanism of action of Thymidine,5’-(4-methylbenzenesulfonate) involves its incorporation into deoxyribonucleic acid during replication. The 4-methylbenzenesulfonate group can act as a protecting group, preventing unwanted reactions at the 5’ position of thymidine. This allows for selective modification of other positions on the nucleoside.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymidine: The parent compound without the sulfonate group.
Thymidine,5’-(4-nitrobenzenesulfonate): A similar compound with a nitro group instead of a methyl group on the benzene ring.
Thymidine,5’-(4-chlorobenzenesulfonate): A similar compound with a chlorine atom instead of a methyl group on the benzene ring.
Uniqueness
Thymidine,5’-(4-methylbenzenesulfonate) is unique due to the presence of the 4-methylbenzenesulfonate group, which provides specific chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in certain biochemical applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C17H20N2O7S |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
[(2R,3S)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H20N2O7S/c1-10-3-5-12(6-4-10)27(23,24)25-9-14-13(20)7-15(26-14)19-8-11(2)16(21)18-17(19)22/h3-6,8,13-15,20H,7,9H2,1-2H3,(H,18,21,22)/t13-,14+,15?/m0/s1 |
Clé InChI |
RSEWNGNFIIXLHN-SNTRVMSOSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H](CC(O2)N3C=C(C(=O)NC3=O)C)O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


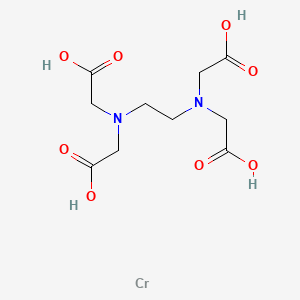
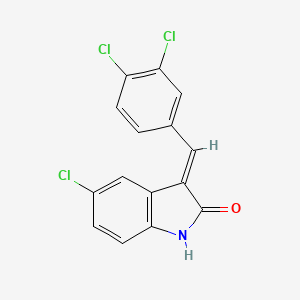
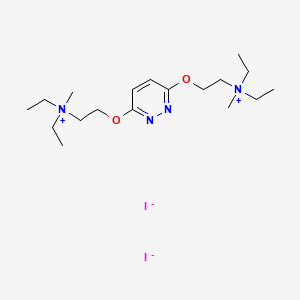

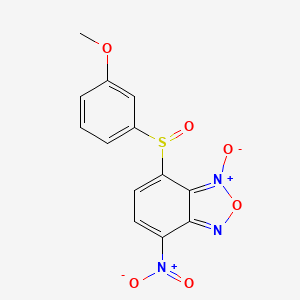
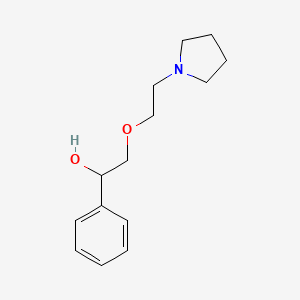

![2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline](/img/structure/B13758540.png)
![4-[(Z)-(4-bromo-7-methoxy-2-oxo-1H-indol-3-ylidene)amino]oxybutanoic acid](/img/structure/B13758546.png)
